molecular formula C7H9BrN2O B13208006 3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one

3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13208006
M. Wt: 217.06 g/mol
InChI Key: KHGINPRVWMNXED-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 6-methyl-3,4-dihydropyrimidin-4-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(2-azidoethyl)-6-methyl-3,4-dihydropyrimidin-4-one, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral or anticancer properties.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study the effects of brominated heterocycles on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the dihydropyrimidinone ring can mimic natural substrates, allowing the compound to inhibit or modulate the activity of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)-6-methyl-3,4-dihydropyrimidin-4-one
  • 3-(2-Iodoethyl)-6-methyl-3,4-dihydropyrimidin-4-one
  • 3-(2-Fluoroethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

3-(2-Bromoethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it particularly useful in specific synthetic and biological applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

3-(2-bromoethyl)-6-methylpyrimidin-4-one

InChI

InChI=1S/C7H9BrN2O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3H2,1H3

InChI Key

KHGINPRVWMNXED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CCBr

Origin of Product

United States

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